Technical Guide: Spectral Properties & Applications of Atto 610-Biotin
Technical Guide: Spectral Properties & Applications of Atto 610-Biotin
The following technical guide details the spectral properties, molecular architecture, and experimental applications of Atto 610-Biotin . It is designed for researchers utilizing high-resolution fluorescence microscopy, single-molecule detection, and quantitative bio-assays.
Executive Summary
Atto 610-Biotin is a high-performance fluorescent conjugate combining the superior photostability of the Atto 610 fluorophore with the ultra-high affinity binding of biotin. Belonging to the rhodamine class of dyes, Atto 610 is engineered to overcome the limitations of traditional red fluorophores (e.g., Texas Red, Alexa Fluor 594) by offering higher quantum yield, reduced triplet state formation, and exceptional stability under high-intensity illumination.
This conjugate is critical for applications requiring rigorous photon budgets, such as Stimulated Emission Depletion (STED) microscopy and Single-Molecule Detection (SMD) , where it serves as a robust reporter for streptavidin/avidin-tagged targets.
Photophysical Profile
Atto 610 exhibits strong absorption in the orange-red spectral region, making it compatible with standard 594 nm or 633 nm excitation sources (though 633 nm is on the red edge, 594 nm or 605 nm is optimal). Its rigid molecular structure minimizes non-radiative decay pathways, resulting in high fluorescence efficiency.
Key Spectral Data
| Property | Value | Unit | Conditions |
| Excitation Max ( | 616 | nm | Ethanol / PBS (pH 7.4) |
| Emission Max ( | 633 | nm | Ethanol / PBS (pH 7.4) |
| Extinction Coefficient ( | 150,000 | At | |
| Quantum Yield ( | 0.70 (70%) | - | |
| Fluorescence Lifetime ( | 3.2 | ns | Single-exponential decay |
| Stokes Shift | 17 | nm | |
| Molecular Weight | ~801 | g/mol | Conjugate mass |
| Charge | +1 | - | Cationic dye moiety |
Solvent & Environmental Sensitivity
-
Hydrophilicity : Moderately hydrophilic; requires no organic co-solvents for aqueous labeling protocols.
-
pH Stability : Highly stable between pH 2.0 and 8.0. Slow degradation occurs at pH > 8.5 due to hydrolysis risks.
-
Photo-stability : Rated Class A for STED microscopy; significantly more resistant to photobleaching than Cyanine 5 (Cy5) or Alexa Fluor 594.
Molecular Architecture & Binding Mechanism
The Atto 610-Biotin conjugate consists of the fluorophore linked to a biotin (Vitamin B7) moiety via a flexible spacer. This spacer is critical for preventing fluorescence quenching that can occur if the dye is held too close to the bulky streptavidin protein surface.
Interaction Workflow: The Biotin-Streptavidin Complex
The following diagram illustrates the high-affinity binding mechanism utilized in labeling protocols.
Figure 1: Logical flow of the Biotin-Streptavidin-Atto 610 binding complex.[1][2][3][4][5][][7][8][9] The high affinity (
Advanced Applications
Stimulated Emission Depletion (STED) Microscopy
Atto 610 is a preferred dye for super-resolution microscopy due to its resistance to depletion-induced photobleaching.
-
Excitation : Pulsed laser at 595 nm or 610 nm .
-
Depletion : Optimal depletion is achieved with a 775 nm pulsed laser. While 660 nm can be used, it lies closer to the emission maximum (633 nm), increasing the risk of anti-Stokes excitation and background noise. 775 nm provides a clean "silencing" window.
-
Resolution : Lateral resolution of <40 nm is achievable in biological samples.
FRET (Fluorescence Resonance Energy Transfer)
Atto 610 functions effectively as both a donor and an acceptor in FRET pairs, bridging the gap between orange and far-red dyes.
-
As Acceptor : Paired with Atto 550 , Cy3 , or Alexa Fluor 546 (Donors).
-
As Donor : Paired with Atto 647N , Cy5 , or Alexa Fluor 647 (Acceptors).
- Value : The Förster radius is typically 55–65 Å depending on the specific pair and linker orientation.
Single-Molecule Detection (SMD)
Due to its high quantum yield (70%) and lack of cis-trans isomerization (which causes blinking in Cy5), Atto 610 provides long, continuous photon traces essential for tracking single molecules or counting subunits.
Experimental Protocol: Immunofluorescence Staining
This protocol describes the indirect labeling of intracellular targets using a biotinylated secondary antibody followed by Atto 610-Streptavidin (or direct use of Atto 610-Biotin to detect streptavidin-labeled targets).
Materials
-
Buffer A (Blocking) : PBS + 1% BSA + 0.05% Tween-20.
-
Fixative : 4% Paraformaldehyde (PFA) in PBS.
-
Probe : Atto 610-Biotin (Stock: 1 mg/mL in DMSO/DMF).
Workflow Diagram
Figure 2: Step-by-step immunofluorescence workflow for signal amplification using the Biotin-Streptavidin system.
Step-by-Step Methodology
-
Fixation : Incubate samples in 4% PFA for 15 minutes at Room Temperature (RT). Wash 3x with PBS.[7][10]
-
Permeabilization : Treat with 0.1% Triton X-100 for 10 minutes (if target is intracellular).
-
Blocking : Incubate in Buffer A for 30–60 minutes to block non-specific binding sites.
-
Primary Antibody : Apply primary antibody diluted in Buffer A. Incubate overnight at 4°C. Wash 3x.
-
Biotinylation Step : Apply biotinylated secondary antibody (e.g., Goat anti-Mouse Biotin). Incubate 1 hour at RT. Wash 3x.
-
Fluorophore Conjugation : Apply Streptavidin-Atto 610 (diluted 1:200 to 1:1000). Incubate for 30–60 minutes in the dark.
-
Note: If using Atto 610-Biotin directly (e.g., to detect surface streptavidin), apply at 1-5 µg/mL.
-
-
Mounting : Wash 3x with PBS.[7] Mount in anti-fade medium (e.g., Mowiol or Prolong Diamond) to preserve STED capability.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background | Non-specific hydrophobic binding | Increase BSA concentration to 3% or add 0.1% Tween-20 to wash buffers. |
| Weak Signal | Biotin/Streptavidin saturation | Titrate the Atto 610 conjugate. Ensure endogenous biotin is blocked (Avidin/Biotin blocking kit) if using tissue rich in biotin (e.g., liver, kidney). |
| Bleaching | High laser power or poor mounting | Use anti-fade media specifically designed for red dyes. For STED, reduce depletion power or switch to 775 nm depletion if using 660 nm. |
| Precipitation | Dye aggregation | Centrifuge the stock solution at 10,000 x g for 5 min before use. Ensure pH is < 8.[10]0. |
References
-
ATTO-TEC GmbH . "ATTO 610 Data Sheet: Optical Properties and Stability." ATTO-TEC Product Library. [Link]
-
PubChem . "Biotin (CID 171548) - Chemical Structure and Properties."[11] National Library of Medicine. [Link]
Sources
- 1. Low-Power Two-Color Stimulated Emission Depletion Microscopy for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. agilent.com [agilent.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 7. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 10. sentragortech.com [sentragortech.com]
- 11. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
